N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea
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Overview
Description
N-benzyl-N’-(4-chloro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 4-chloro-2-methylphenyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-chloro-2-methylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 4-chloro-2-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+4-chloro-2-methylaniline→N-benzyl-N’-(4-chloro-2-methylphenyl)thiourea
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-chloro-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(4-bromophenyl)thiourea
- N-benzyl-N’-(4-fluorophenyl)thiourea
- N-benzyl-N’-(4-methylphenyl)thiourea
Uniqueness
N-benzyl-N’-(4-chloro-2-methylphenyl)thiourea is unique due to the presence of the 4-chloro-2-methylphenyl group, which imparts specific chemical and biological properties. The chloro and methyl substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar thiourea derivatives.
Properties
IUPAC Name |
1-benzyl-3-(4-chloro-2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-9-13(16)7-8-14(11)18-15(19)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVRSCDXFZOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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